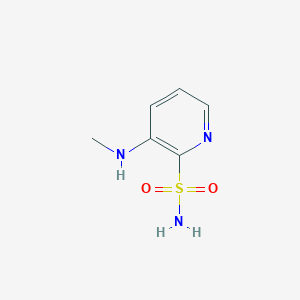

3-(Methylamino)pyridine-2-sulfonamide

Descripción general

Descripción

3-(Methylamino)pyridine-2-sulfonamide is a chemical compound with the molecular formula C6H9N3O2S and a molecular weight of 187.22 g/mol It is characterized by the presence of a pyridine ring substituted with a methylamino group at the 3-position and a sulfonamide group at the 2-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloropyridine with methylamine to form 2-(methylamino)pyridine, which is then sulfonated using a sulfonating agent such as chlorosulfonic acid or sulfur trioxide .

Industrial Production Methods

Industrial production of 3-(Methylamino)pyridine-2-sulfonamide may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and other advanced manufacturing techniques may also be employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

3-(Methylamino)pyridine-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to other functional groups such as amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups onto the pyridine ring .

Aplicaciones Científicas De Investigación

3-(Methylamino)pyridine-2-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies of enzyme inhibition and protein interactions due to its sulfonamide group, which is known to interact with biological targets.

Industry: The compound can be used in the production of dyes, agrochemicals, and other industrial products

Mecanismo De Acción

The mechanism of action of 3-(Methylamino)pyridine-2-sulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

Sulfanilamide: A well-known sulfonamide antibiotic with a similar sulfonamide group but a different aromatic ring structure.

Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action but different substituents on the aromatic ring.

Sulfadiazine: A sulfonamide drug used in combination with other agents to treat infections.

Uniqueness

3-(Methylamino)pyridine-2-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which can confer distinct chemical and biological properties. Its combination of a methylamino group and a sulfonamide group on a pyridine ring makes it a versatile compound for various applications in research and industry .

Actividad Biológica

3-(Methylamino)pyridine-2-sulfonamide, a compound belonging to the class of sulfonamides, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, anticancer properties, and interactions with various biological targets.

- Molecular Formula : C7H10N2O2S

- Molecular Weight : 174.23 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The sulfonamide group is known to enhance binding affinity to target proteins, which may lead to inhibition or modulation of enzymatic activity.

1. Enzyme Inhibition

Research has demonstrated that this compound exhibits significant inhibitory effects on various enzymes:

| Enzyme | IC50 (µM) | Reference |

|---|---|---|

| α-Glucosidase | 25.6 | |

| Acetylcholinesterase (AChE) | 50.2 | |

| Butyrylcholinesterase (BChE) | 43.8 |

These results indicate the compound's potential in managing conditions like type II diabetes and Alzheimer's disease through enzyme modulation.

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. For instance, a study reported that derivatives of pyridine compounds, including those related to this compound, exhibited cytotoxicity against various cancer cell lines.

- Case Study : A derivative of this compound was tested against FaDu hypopharyngeal tumor cells, showing enhanced cytotoxicity compared to standard chemotherapeutic agents such as bleomycin .

3. Interaction with Receptors

The compound interacts with several receptors involved in neurological processes:

These interactions suggest that the compound may have implications in treating cognitive impairments and metabolic disorders.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of sulfonamide derivatives, highlighting the importance of functional groups in enhancing biological activity. The methylamino group appears critical for increasing solubility and bioavailability, which are essential for therapeutic efficacy.

Propiedades

IUPAC Name |

3-(methylamino)pyridine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S/c1-8-5-3-2-4-9-6(5)12(7,10)11/h2-4,8H,1H3,(H2,7,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRDGPMOXBLENHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(N=CC=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.